Cas no 860612-22-2 (1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-)
1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-
- 2-(5-OXO-4-(P-TOLYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETIC ACID
- 2-[4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetic acid
- 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)aceticacid
- 10W-0804
- DTXSID00363369
- SR-01000306803-1
- 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid
- A846545
- 3H-1,2,4-Triazol-1 acetic acid,4,5-dihydro-4-(4-methylphenyl)-5-oxo-
- (5-Oxo-4-p-tolyl-4,5-dihydro-[1,2,4]triazol-1-yl)-acetic acid
- 860612-22-2
- 2-(5-oxo-4-p-tolyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
- AKOS005076514
- SR-01000306803
- CS-0364707
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- Inchi: 1S/C11H11N3O3/c1-8-2-4-9(5-3-8)13-7-12-14(11(13)17)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)
- InChI Key: PPRJOVZBRBNZDJ-UHFFFAOYSA-N
- SMILES: O=C1N(CC(=O)O)N=CN1C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 233.08004122g/mol
- Monoisotopic Mass: 233.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 73.2Ų
Experimental Properties
- Density: 1.37
1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138880-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95% | 1g |
$449.08 | 2023-08-31 | |
| Chemenu | CM304581-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95% | 1g |
$490 | 2023-03-05 | |
| Ambeed | A210937-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95+% | 1g |
$445.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435377-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95+% | 1g |
¥3662.00 | 2024-07-28 | |
| Crysdot LLC | CD11042723-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95+% | 1g |
$535 | 2024-07-18 |
1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- Suppliers
1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-
Research Briefing on 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- (CAS: 860612-22-2)
The compound 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- (CAS: 860612-22-2) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development.
Recent studies highlight the role of 860612-22-2 as a key intermediate in the synthesis of triazole-based pharmaceuticals. Triazole derivatives are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific substitution pattern in this compound—featuring a 4-methylphenyl group and a 5-oxo moiety—enhances its stability and bioavailability, making it a promising candidate for further pharmacological evaluation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in developing novel antifungal agents. Researchers optimized its synthesis via a one-pot reaction, achieving a yield of 78% with high purity. Structural analysis revealed that the 4,5-dihydro-5-oxo triazole core interacts selectively with fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis—a critical pathway for fungal cell membrane integrity.
In oncology, preliminary in vitro data suggest that 860612-22-2 derivatives exhibit moderate inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer lines. Mechanistic studies indicate these effects may be linked to the compound's ability to modulate reactive oxygen species (ROS) levels and induce apoptosis. However, further in vivo validation is required to assess its therapeutic potential and toxicity profile.
Challenges in the application of 860612-22-2 include its limited solubility in aqueous media, which complicates formulation for intravenous delivery. Recent advancements in nanoparticle encapsulation and prodrug strategies, as reported in Advanced Drug Delivery Reviews (2024), offer potential solutions to enhance its pharmacokinetic properties.
In conclusion, 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- represents a versatile scaffold with multifaceted applications in drug discovery. Ongoing research aims to expand its utility through structural modifications and combination therapies, positioning it as a valuable asset in addressing unmet medical needs.
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